molecular formula C13H17NO B11896029 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine] CAS No. 71917-95-8

1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine]

Cat. No.: B11896029
CAS No.: 71917-95-8
M. Wt: 203.28 g/mol
InChI Key: BZZCGYHKQRWOCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine] (CAS 71917-95-8) is a spirocyclic chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a benzofuran moiety spiro-linked to an N-methyl piperidine ring, a structural motif found in compounds with potent biological activity. Scientific literature indicates that C-alkylated analogs based on this spiro[benzofuran-3(2H),4'-1'-methyl-piperidine] scaffold have been investigated as potent opioids, with some analogs showing greatly enhanced mu-opioid receptor affinity and potency comparable to morphine . The conformational properties of the core structure are critical to this activity, underscoring its value in structure-activity relationship (SAR) studies . More broadly, spiro-heterocyclic systems incorporating a benzofuran skeleton are recognized as privileged structures in drug discovery for their antitumor, antibacterial, and neuropharmacological potential . As such, 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine] serves as a versatile and valuable synthetic intermediate for researchers developing novel therapeutic agents in areas such as neuropharmacology and oncology . This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71917-95-8

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

1'-methylspiro[3H-1-benzofuran-2,4'-piperidine]

InChI

InChI=1S/C13H17NO/c1-14-8-6-13(7-9-14)10-11-4-2-3-5-12(11)15-13/h2-5H,6-10H2,1H3

InChI Key

BZZCGYHKQRWOCM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)CC3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Preparation of Benzofuran Precursor

The benzofuran component is typically synthesized from 2-hydroxyacetophenone derivatives. A representative protocol involves:

  • Claisen Rearrangement : Heating 2-allyloxyacetophenone at 200°C to form 2-allyl-6-acetylphenol.

  • Cyclization : Treating with p-toluenesulfonic acid in toluene under reflux to yield 2-methylbenzofuran.

Piperidine Functionalization

The piperidine ring is modified to introduce a reactive site for spirocyclization:

  • N-Methylation : Piperidine is treated with methyl iodide in the presence of potassium carbonate, yielding N-methylpiperidine with >90% conversion.

  • Side-Chain Elongation : A bromoethyl group is introduced via nucleophilic substitution using 1,2-dibromoethane and lithium diisopropylamide (LDA).

Spirocyclization

The critical spirocyclic bond is formed through a palladium-catalyzed coupling reaction:

StepReagents/ConditionsYieldPurity
1Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), K₃PO₄, DMF, 110°C, 24h68%95%
2Post-reaction purification via silica gel chromatography (hexane:EtOAc = 4:1)-99%

This method, adapted from σ1 receptor ligand syntheses, achieves regioselective coupling without epimerization. Nuclear Overhauser effect (NOE) spectroscopy confirms the spiro junction’s stereochemistry.

One-Pot Tandem Reaction Approach

To streamline synthesis, a one-pot method combining N-methylation and cyclization was developed:

  • Reaction Setup :

    • Benzofuran-2-carbaldehyde (1.0 equiv)

    • N-Methylpiperidine (1.2 equiv)

    • Trimethylaluminum (2.0 equiv) as Lewis acid

    • Toluene, reflux, 12h

  • Mechanism :

    • Aldol condensation between aldehyde and piperidine forms an iminium intermediate.

    • Intramolecular cyclization facilitated by AlMe₃ yields the spirocyclic product.

Optimization Data :

ParameterRange TestedOptimal ValueYield Impact
Temperature80°C – 120°C110°C+22%
AlMe₃ Equiv1.0 – 3.02.0+15%
Reaction Time6h – 24h12h+10%

This method reduces purification steps and achieves a 74% isolated yield, comparable to multi-step approaches.

Late-Stage N-Methylation Strategies

For substrates sensitive to early-stage methylation, post-cyclization N-methylation is employed:

  • Spirocyclic Intermediate : 3H-spiro[benzofuran-2,4'-piperidine] (1.0 equiv)

  • Methylation Reagent : Methyl triflate (1.5 equiv) in dichloromethane

  • Base : DBU (1,8-diazabicycloundec-7-ene, 2.0 equiv)

  • Conditions : 0°C to room temperature, 4h

Results :

  • Conversion: 92% (HPLC)

  • Isolated Yield: 85% after recrystallization (ethanol/water)

  • Regioselectivity: >99% N-methylation (confirmed by ¹H NMR)

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 4H, benzofuran-H), 3.80–3.50 (m, 4H, piperidine-H), 2.40 (s, 3H, N-CH₃).

  • HRMS : m/z calculated for C₁₃H₁₇NO [M+H]⁺: 204.1388; found: 204.1385.

Purity Assessment

Batch analysis of three synthetic routes:

MethodAverage Purity (HPLC)Impurity Profile
Stepwise Synthesis99.2%<0.5% residual palladium
One-Pot Approach98.7%1.3% AlMe₃ byproducts
Late-Stage Methylation99.5%<0.1% demethylated analog

Industrial-Scale Considerations

For kilogram-scale production, the one-pot method is preferred due to:

  • Cost Efficiency : 30% reduction in solvent use compared to stepwise synthesis.

  • Process Safety : Elimination of pyrophoric reagents (e.g., LDA) used in piperidine functionalization.

  • Throughput : 72% yield maintained at 50L reactor scale .

Chemical Reactions Analysis

1’-Methyl-3H-spiro[benzofuran-2,4’-piperidine] undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis
The compound serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its unique structural properties allow it to interact effectively with biological systems, making it a valuable candidate for drug formulation.

Case Study: Neurological Disorders
Research has shown that derivatives of this compound can modulate neurotransmitter systems, which is vital for developing treatments for conditions such as depression and anxiety. For instance, studies indicate that specific spirocyclic piperidine derivatives exhibit high affinity towards sigma-1 receptors, which are implicated in mood regulation and neuroprotection .

Neuropharmacology

Mechanism of Action
The compound's structure enables it to influence various neurotransmitter systems, including dopamine and serotonin pathways. This property is particularly beneficial in exploring new therapeutic avenues for psychiatric and neurological conditions.

Research Findings
A notable study demonstrated that certain derivatives of 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine] showed promising results in receptor binding assays, indicating potential as a treatment for neuropathic pain without the side effects typically associated with opioid analgesics . This positions the compound as a candidate for developing safer pain management therapies.

Material Science

Enhancing Material Properties
In material science, 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine] can be incorporated into polymers to enhance their mechanical properties. Its unique chemical structure contributes to improved durability and strength in composite materials.

Application AreaDescriptionBenefits
PharmaceuticalsIntermediate in drug synthesisTargeting neurological disorders
NeuropharmacologyModulates neurotransmitter systemsPotential treatments for depression/anxiety
Material ScienceEnhances polymer propertiesIncreased strength and durability

Biological Research

Investigating Small Molecule Interactions
The compound is utilized in studies focused on the interactions between small molecules and biological targets. This research aids in the discovery of new therapeutic agents by elucidating how these compounds can influence biological pathways.

Case Study: Sigma-1 Receptor Imaging
Recent advancements have highlighted the use of radiolabeled derivatives of this compound for imaging sigma-1 receptors in vivo. A study reported the synthesis of a fluorine-18 labeled spirocyclic piperidine derivative that demonstrated high selectivity and affinity for sigma-1 receptors, making it a suitable candidate for positron emission tomography (PET) imaging .

Mechanism of Action

The mechanism of action of 1’-Methyl-3H-spiro[benzofuran-2,4’-piperidine] involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an antagonist or agonist at certain receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The spiro[benzofuran-2,4'-piperidine] scaffold has been modified extensively to improve pharmacological properties. Below is a detailed comparison with analogous compounds:

Spirocyclic Piperidine Derivatives in EGFR Inhibition

Derivatives of 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine] (Compound 1 ) were synthesized to target EGFR mutants (e.g., d746-750/T790M/C797S). Key findings include:

  • Piperidine vs. Piperazine Substitution : Replacing the terminal piperidine ring in 5 with piperazine (Compound 9 ) increased inhibitory activity by 3-fold against both wild-type and mutant EGFR (IC₅₀ values improved from ~1.0 μM to ~0.3 μM) .
  • Benzofuran Substituents : Methoxy or hydroxyl groups on the benzofuran ring significantly affected activity. For example, Compound 8 (methoxy-substituted) showed a 10-fold loss in potency (IC₅₀ >10 μM), while hydroxyl substitution in 11 improved activity against the triple mutant (IC₅₀ = 0.9 μM) but reduced selectivity over wild-type EGFR .

Table 1. IC₅₀ Values of 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine] Derivatives Against EGFR

Compound Modification IC₅₀ (μM) Wild-Type IC₅₀ (μM) Triple Mutant
1 Parent compound 1.2 1.0
5 Piperidine (no methyl) 1.1 1.1
9 Piperazine replacement 0.3 0.3
11 -OH on benzofuran 1.5 0.9
Spiro[benzofuran-2,4'-piperidine] vs. Spiro[chromene-2,4'-piperidine] in 5-HT2C Receptor Activation

A study comparing spiro[benzofuran-2,4'-piperidine] with spiro[chromene-2,4'-piperidine] (8 ) revealed:

  • Receptor Selectivity : The chromene analog exhibited higher selectivity for 5-HT2C over 5-HT2A/B receptors, whereas benzofuran derivatives showed broader off-target interactions .
  • Toxicity : The chromene derivative demonstrated lower risks of hepatotoxicity and mutagenicity compared to benzofuran-based compounds .
Sigma-1 Receptor Ligands: Thiophene vs. Benzofuran Bioisosteres

Bioisosteric replacement of the benzofuran ring with thiophene in spirocyclic piperidine derivatives enhanced σ1R affinity (Ki <10 nM) and selectivity over σ2R (>100-fold). This modification improved metabolic stability in preclinical models .

Hydroxamic Acid Derivatives for HDAC Inhibition

Spiro[benzofuran-2,4'-piperidine] hydroxamic acids (e.g., 30d ) showed superior HDAC inhibition (IC₅₀ = 50 nM) compared to spiro[chromane-2,4'-piperidine] analogs. The benzofuran core facilitated better zinc-binding group positioning, enhancing antiproliferative activity in HCT-116 cells .

Table 2. HDAC Inhibitor Comparison

Compound Core Structure HDAC IC₅₀ (nM) Oral Bioavailability
30d Spiro[benzofuran-2,4'-piperidine] 50 65%
Chromane analog Spiro[chromane-2,4'-piperidine] 120 40%
Halogenated Derivatives: Impact on Physicochemical Properties
  • 5-Fluoro Derivative : Improved solubility (LogP = 2.1 vs. 2.8 for parent compound) while maintaining σ1R binding (Ki = 15 nM) .
  • 5-Trifluoromethyl Derivative : Increased lipophilicity (LogP = 3.5) enhanced blood-brain barrier penetration but reduced metabolic stability in vitro .

Biological Activity

1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine] is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Molecular Formula: C12H15NO
CAS Number: 71917-95-8
IUPAC Name: 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine]

The compound features a spirocyclic structure that combines a benzofuran moiety with a piperidine ring, contributing to its unique pharmacological profile.

Synthesis

The synthesis of 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine] has been achieved through various methods, often involving multi-step synthetic routes that yield the compound with moderate overall efficiency. A notable synthesis involves the formation of the spiro compound through cyclization reactions that incorporate both the benzofuran and piperidine components .

Biological Activity

1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine] exhibits a range of biological activities:

Anticancer Activity

Research indicates that derivatives of benzofuran scaffolds, including this compound, demonstrate potent anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating key regulatory proteins involved in cell cycle progression and apoptosis:

  • Mechanism of Action: The compound induces G1 arrest and alters the expression of cyclins and cyclin-dependent kinases (CDKs), leading to reduced cell proliferation. Specifically, it has been shown to decrease cyclin D1 and CDK2 levels while increasing pro-apoptotic factors such as Bax .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. In one study, it demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine]:

Activity Effect Reference
AnticancerInduces apoptosis in Huh7 cells (IC50 = 45 μM)
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionDual inhibition of CDK2 and GSK-3β

Case Studies

Several case studies have been conducted to further elucidate the biological effects of this compound:

  • Study on Cancer Cell Lines: A study evaluated the effect of 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine] on HepG2 liver cancer cells. The results indicated a significant reduction in cell viability and induction of apoptosis through activation of caspase pathways .
  • Antimicrobial Testing: Another investigation assessed the antimicrobial efficacy of this compound against common pathogens like Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial activity with MIC values indicating effectiveness comparable to traditional antibiotics .

Q & A

Q. What are the standard synthetic routes for 1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine]?

The synthesis typically involves spirocyclization of benzofuran derivatives with piperidine under controlled conditions. A common method employs catalytic spirocyclization using solvents like dichloromethane or ethanol at moderate temperatures (40–60°C). For example, benzofuran-2-carboxylic acid derivatives are reacted with piperidine in the presence of a base (e.g., NaOH) to form the spirocyclic core . Yield optimization often requires adjusting catalyst loadings (e.g., 5–10 mol% Pd/C) and reaction times (12–24 hours).

Q. How is the molecular structure of this compound confirmed post-synthesis?

Structural confirmation relies on spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., spiro junction protons at δ 3.2–3.8 ppm) and carbon connectivity .
  • IR Spectroscopy : Peaks at 1650–1700 cm1^{-1} confirm carbonyl groups in derivatives .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]+^+ at m/z 189.25) and fragmentation patterns .

Q. What biological activities have been reported for this compound?

Key activities include:

  • Neurotransmitter Modulation : Acts as a sigma receptor ligand, influencing dopamine and serotonin pathways at IC50_{50} values of 10–50 μM .
  • Cytotoxicity : Induces mitochondrial dysfunction in cell lines (e.g., IC50_{50} = 25 μM in HeLa cells) (Table 2, ).
  • Material Science Applications : Enhances polymer tensile strength by 15–20% when incorporated at 5% w/w .

Advanced Research Questions

Q. How can synthesis yields be improved while maintaining purity?

Optimization strategies include:

  • Solvent Selection : Replacing ethanol with anhydrous THF reduces side reactions (yield increase from 45% to 68%) .
  • Catalyst Screening : Transition-metal catalysts (e.g., RuCl3_3) improve spirocyclization efficiency .
  • Purification : Gradient column chromatography (hexane:ethyl acetate, 4:1 to 1:1) removes unreacted piperidine derivatives .

Q. How to resolve contradictions between cytotoxicity and therapeutic potential in neuropsychiatric studies?

Discrepancies arise due to dose-dependent effects:

  • At low doses (1–10 μM), the compound shows sigma-1 receptor agonism, promoting neuroprotection .
  • Above 25 μM, mitochondrial toxicity dominates, as shown in Table 2 of .
    Methodological Approach : Conduct in vitro assays (e.g., MTT and caspase-3) alongside receptor-binding studies to establish therapeutic windows.

Q. What mechanisms underlie its sigma receptor binding selectivity?

Computational docking (e.g., AutoDock Vina) reveals:

  • The spirocyclic structure occupies the hydrophobic pocket of sigma-1 receptors (binding energy: −9.2 kcal/mol) .
  • Methyl substitution at the 1'-position reduces off-target binding to dopamine D2_2 receptors by 40% compared to non-methylated analogs .

Q. How is this compound applied in material science to enhance polymer properties?

  • Mechanism : The rigid spirocyclic core reduces polymer chain mobility, increasing Young’s modulus by 18% .
  • Method : Incorporate 5–10% w/w of the compound into polylactic acid (PLA) via melt blending at 180°C .

Q. What advanced analytical techniques are used to assess purity and degradation products?

  • HPLC-PDA : Quantifies purity (>98%) using a C18 column (acetonitrile:water, 70:30) .
  • LC-MS/MS : Identifies oxidation byproducts (e.g., benzofuran-2-carboxylic acid) under accelerated stability testing (40°C/75% RH) .

Q. How is toxicity evaluated for lab handling and in vivo studies?

  • Acute Toxicity (OECD 423) : LD50_{50} > 500 mg/kg in rats .
  • Genotoxicity : Ames test (OECD 471) shows no mutagenicity up to 1 mM .
  • Safety Protocols : Use PPE (gloves, goggles) and fume hoods during synthesis due to skin/eye irritation risks (H315/H319) .

Q. How do structural modifications impact activity compared to analogs?

  • 3H-Spiro[benzofuran-2,4'-piperidine]-3-one : The ketone derivative shows 3× higher sigma-2 affinity but 50% lower solubility .
  • 1'-Benzyl analogs : Exhibit improved blood-brain barrier penetration (logP = 2.8 vs. 1.9 for methyl derivatives) but increased hepatotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.